molecular formula C13H27ClHgO B14527735 Chloro(2-methoxydodecyl)mercury CAS No. 62594-86-9

Chloro(2-methoxydodecyl)mercury

Cat. No.: B14527735
CAS No.: 62594-86-9
M. Wt: 435.40 g/mol
InChI Key: ATVLOANHTHAHBP-UHFFFAOYSA-M
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Description

Chloro(2-methoxydodecyl)mercury is an organomercury compound with the chemical formula C13H27ClHgO This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-methoxydodecyl)mercury typically involves the reaction of 2-methoxydodecyl alcohol with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:

C12H25OCH3+HgCl2C13H27ClHgO+HCl\text{C12H25OCH3} + \text{HgCl2} \rightarrow \text{C13H27ClHgO} + \text{HCl} C12H25OCH3+HgCl2→C13H27ClHgO+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful handling of mercuric chloride due to its toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methoxydodecyl)mercury undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different organomercury compounds.

    Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the mercury-carbon bond.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium iodide in aqueous or organic solvents.

    Reduction: Sodium borohydride in ethanol or methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of different organomercury compounds depending on the nucleophile used.

    Reduction: Elemental mercury and the corresponding organic by-product.

    Oxidation: Oxidized mercury species and organic by-products.

Scientific Research Applications

Chloro(2-methoxydodecyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.

    Industry: Used in the production of other organomercury compounds and as a preservative in some industrial processes.

Mechanism of Action

The mechanism of action of Chloro(2-methoxydodecyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom forms a strong bond with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is the basis for its toxicity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(2-methoxyethyl)mercury
  • Chloro(2-methoxyphenyl)mercury
  • Chloro(2-methoxycyclohexyl)mercury

Comparison

Chloro(2-methoxydodecyl)mercury is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other organomercury compounds. This long chain affects its solubility, reactivity, and interaction with biological systems, making it distinct in its applications and effects.

Properties

CAS No.

62594-86-9

Molecular Formula

C13H27ClHgO

Molecular Weight

435.40 g/mol

IUPAC Name

chloro(2-methoxydodecyl)mercury

InChI

InChI=1S/C13H27O.ClH.Hg/c1-4-5-6-7-8-9-10-11-12-13(2)14-3;;/h13H,2,4-12H2,1,3H3;1H;/q;;+1/p-1

InChI Key

ATVLOANHTHAHBP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(C[Hg]Cl)OC

Origin of Product

United States

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